6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(2H)-one
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Overview
Description
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(2H)-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an imidazo[1,2-a]pyrazine core, which is fused with a methoxyphenyl group and a methyl group. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 2-methylimidazole in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential as a fluorescent probe for detecting biological molecules. Its unique structure allows it to interact with various biomolecules, making it useful in bioimaging.
Medicine: Research has investigated its potential as a therapeutic agent. The compound’s ability to interact with specific molecular targets suggests it may have applications in drug development.
Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound’s structure allows it to interact with cellular pathways, influencing processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3(2H)-one: Similar in structure but with a pyridine ring instead of a pyrazine ring.
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrimidine-3(2H)-one: Contains a pyrimidine ring, offering different reactivity and applications.
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]triazine-3(2H)-one: Features a triazine ring, which can affect its chemical properties and biological activity.
Uniqueness
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(2H)-one is unique due to its specific ring structure and functional groups. The presence of the methoxyphenyl group and the imidazo[1,2-a]pyrazine core provides distinct reactivity and interaction capabilities compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
185311-71-1 |
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Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2-methyl-2H-imidazo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C14H13N3O2/c1-9-14(18)17-8-12(15-7-13(17)16-9)10-3-5-11(19-2)6-4-10/h3-9H,1-2H3 |
InChI Key |
PPIVCXMJVTVPRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C=C(N=CC2=N1)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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